2-Chloro-4-nitro-1H-indole as a Substrate for Redox-Efficient Indole Synthesis
A 2020 study describes a step- and redox-efficient method for synthesizing indoles directly from nitroarenes using elemental zinc as a terminal reductant [1]. This method is directly applicable to synthesizing derivatives of 2-Chloro-4-nitro-1H-indole, offering a more sustainable and potentially higher-yielding alternative to traditional, multi-step syntheses like the Fischer indole synthesis. This provides a specific, modern synthetic advantage for procuring or synthesizing this compound over its analogs that might rely on older, less efficient routes.
| Evidence Dimension | Synthetic Efficiency (Step Count) |
|---|---|
| Target Compound Data | Direct conversion from nitroarene (e.g., 2-chloro-4-nitroaniline derivative) to indole |
| Comparator Or Baseline | Fischer Indole Synthesis (requires multiple redox pre-activation steps) |
| Quantified Difference | Method described as 'step and redox efficient' in contrast to traditional multi-step routes. |
| Conditions | Elemental zinc as terminal reductant (experimental conditions described in Özkaya et al., 2020) |
Why This Matters
This methodology provides a modern, more sustainable synthetic route, which can be a critical factor for researchers focused on green chemistry or those seeking to optimize yield and reduce waste in the synthesis of 2-chloro-4-nitroindole derivatives.
- [1] Özkaya, B., Bub, C. L., & Patureau, F. W. (2020). Step and redox efficient nitroarene to indole synthesis. Chemical Communications, 56(83), 13185-13188. View Source
